molecular formula C19H22N4 B2593907 N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877788-86-8

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2593907
CAS RN: 877788-86-8
M. Wt: 306.413
InChI Key: ZHQQRLHSMLBUNI-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of compounds . These compounds are N-heterocyclic and have significant impact in medicinal chemistry . They have attracted attention due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Scientific Research Applications

Antitumor and Antimicrobial Activities

One study focused on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates. These intermediates led to the creation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and several other compounds. Significantly, some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil. Additionally, the antimicrobial activity of selected compounds was evaluated, highlighting their potential in both anticancer and antimicrobial applications (S. Riyadh, 2011).

Cognitive Impairment Treatment in Neurodegenerative and Neuropsychiatric Diseases

Another avenue of research involved the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1). A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and showed good efficacy in vivo. This compound is currently in Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders, highlighting its potential in addressing cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).

Functional Fluorophores for Biological and Environmental Probing

Research into 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores revealed a method for synthesizing novel functional fluorophores through a microwave-assisted process. These compounds exhibited significant fluorescence and quantum yields, suggesting their utility as fluorescent probes for detecting biologically or environmentally relevant species. This development opens up new avenues for using these compounds in biological and environmental sensing applications (Juan C Castillo et al., 2018).

Kinase Inhibition for Therapeutic Applications

The synthesis and evaluation of 3-Phenylpyrazolo[3,4-d]pyrimidine-Peptide conjugates as Src kinase inhibitors represent another significant application. These conjugates, designed to improve inhibitory potency against active c-Src kinase, showed promising results. Specifically, two N-terminal substituted conjugates significantly inhibited polyE4Y phosphorylation by active c-Src, indicating potential therapeutic applications in diseases where Src kinase is implicated (Anil Kumar et al., 2007).

Mechanism of Action

While the specific mechanism of action for N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,22H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRLHSMLBUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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